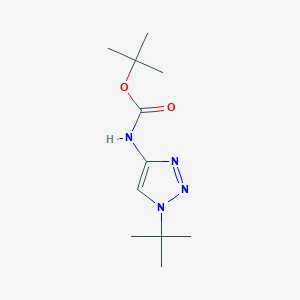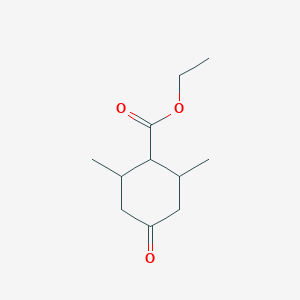
4-(tert-Butyl)oxazol-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butyl)oxazol-2-amine hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a tert-butyl group attached to an oxazol-2-amine framework. The hydrochloride salt form enhances its stability and solubility, making it suitable for diverse applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as tert-butylamine and oxazol-2-amine.
Reaction Conditions: The reaction involves the formation of an oxazole ring through cyclization, followed by the introduction of the tert-butyl group. This process often requires specific catalysts and controlled temperature conditions to ensure the desired product formation.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure hydrochloride salt.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the compound throughout the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidized Derivatives: Oxidation can lead to the formation of oxazol-2-one derivatives.
Reduced Derivatives: Reduction reactions can produce amines or other reduced forms of the compound.
Substituted Derivatives: Substitution reactions can yield compounds with different functional groups attached to the oxazole ring.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butyl)oxazol-2-amine hydrochloride finds applications in various scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its interactions with biological molecules and pathways.
Medicine: It has potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(tert-Butyl)oxazol-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to desired biological or chemical outcomes.
Vergleich Mit ähnlichen Verbindungen
4-(tert-Butyl)oxazol-2-amine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other oxazole derivatives, such as oxazol-2-one and substituted oxazoles, share structural similarities.
Uniqueness: The presence of the tert-butyl group and the hydrochloride salt form contribute to its distinct properties and applications.
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
4-tert-butyl-1,3-oxazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-7(2,3)5-4-10-6(8)9-5;/h4H,1-3H3,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHQALRTJHOYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Bromo-8-ethylimidazo[1,2-a]pyridine](/img/structure/B8045195.png)
![4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B8045200.png)

![3-Oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B8045215.png)

![6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B8045228.png)








